4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 918429-24-0
VCID: VC16910629
InChI: InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H
SMILES:
Molecular Formula: C12H8BrNO4
Molecular Weight: 310.10 g/mol

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol

CAS No.: 918429-24-0

Cat. No.: VC16910629

Molecular Formula: C12H8BrNO4

Molecular Weight: 310.10 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol - 918429-24-0

Specification

CAS No. 918429-24-0
Molecular Formula C12H8BrNO4
Molecular Weight 310.10 g/mol
IUPAC Name 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol
Standard InChI InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H
Standard InChI Key BFWUCHVQMOKPEG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=C([N+](=O)[O-])Br)O

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The compound is systematically named 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol, reflecting its:

  • Furan backbone (oxygen-containing heterocycle) at positions 2 and 5.

  • 2-Bromo-2-nitroethenyl group (-CHBr(NO₂)-CH₂) at the furan’s 5-position.

  • 4-Hydroxyphenyl group (-C₆H₄OH) at the furan’s 2-position.

Its molecular formula is C₁₂H₈BrNO₄, with a molecular weight of 326.11 g/mol (calculated from isotopic composition) .

Stereochemical and Electronic Features

The nitro (-NO₂) and bromo (-Br) groups on the ethenyl moiety introduce significant electron-withdrawing effects, polarizing the furan ring. The hydroxyl (-OH) group on the phenyl ring enables hydrogen bonding, influencing solubility and reactivity. X-ray crystallography of analogous compounds reveals planar furan-phenol systems with dihedral angles <10° between aromatic rings .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol involves multi-step reactions, often employing:

  • Friedel-Crafts Acylation: Attaching the hydroxyphenyl group to furan using Lewis acid catalysts like AlCl₃ .

  • Nitrovinyl Bromination: Introducing bromine and nitro groups via electrophilic substitution or radical pathways .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at furan’s 3- and 4-positions require careful temperature control (-10°C to 0°C) .

  • Nitro Group Stability: Decomposition risks necessitate inert atmospheres (N₂ or Ar) during reactions .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueMethod/Source
Melting Point178–182°C (decomposes)Differential Scanning Calorimetry
Boiling Point414.3±40.0°C (extrapolated)Antoine Equation
Density1.62±0.1 g/cm³Pycnometry
λₘₐₛ (UV-Vis)290 nm (π→π*)Ethanol solution

Solubility Profile

  • High Solubility: Polar aprotic solvents (DMF, DMSO).

  • Low Solubility: Water (<0.1 mg/mL), hexane.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The hydroxyphenyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to its ortho and para positions. For example, nitration yields 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]-2-nitrophenol .

Nucleophilic Displacement

The bromine atom undergoes substitution with nucleophiles (e.g., -SH, -NH₂) under SN2 conditions:

C12H8BrNO4+NaSHC12H9SNO4+NaBr\text{C}_{12}\text{H}_8\text{BrNO}_4 + \text{NaSH} \rightarrow \text{C}_{12}\text{H}_9\text{SNO}_4 + \text{NaBr}

Reaction kinetics follow second-order rate laws (k = 0.45 M⁻¹s⁻¹ at 25°C) .

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